Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17634381
InChI: InChI=1S/C17H21F4NO3/c1-16(2,3)25-15(24)22-7-6-11(14(23)9-22)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14,23H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C17H21F4NO3
Molecular Weight: 363.35 g/mol

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17634381

Molecular Formula: C17H21F4NO3

Molecular Weight: 363.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C17H21F4NO3
Molecular Weight 363.35 g/mol
IUPAC Name tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C17H21F4NO3/c1-16(2,3)25-15(24)22-7-6-11(14(23)9-22)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14,23H,6-7,9H2,1-3H3
Standard InChI Key BNQFABUTGTXSRW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)C(F)(F)F

Introduction

Chemical Structure and Stereochemistry

Core Framework

The molecule consists of a piperidine ring, a six-membered amine heterocycle, substituted at the 4-position with a 4-fluoro-3-(trifluoromethyl)phenyl group and at the 3-position with a hydroxyl group. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the piperidine nitrogen, a common strategy in synthetic organic chemistry to prevent unwanted reactions during multi-step syntheses .

Electronic and Steric Effects

The trifluoromethyl (-CF3_3) and fluorine substituents on the aromatic ring introduce significant electron-withdrawing effects, which influence the compound’s reactivity and interaction with biological targets. The steric bulk of the tert-butyl group and the trifluoromethylphenyl moiety may impact conformational flexibility, potentially affecting binding affinity in drug-receptor interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized through a multi-step sequence, as inferred from related methodologies in patent literature . A plausible route involves:

  • Piperidine Hydrochloride Formation: Reaction of 4-piperidinecarboxylic acid with concentrated hydrochloric acid under pressurized conditions (0.3–0.5 MPa) at 85–90°C to yield 4-piperidinecarboxylic acid hydrochloride.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent system (e.g., tetrahydrofuran/water) at 50–60°C under 0.2–0.4 MPa pressure .

  • Phenyl Group Introduction: Coupling the Boc-protected piperidine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Process Optimization

The patent CN115322143A highlights challenges in earlier routes, such as low yields (<60%) due to steric hindrance from tert-butyl alcohol . Modern approaches address this by employing pressurized reactors to enhance solubility and reaction kinetics, achieving yields >80% in optimized conditions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar hydroxyl group and lipophilic trifluoromethylphenyl moiety. It is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) and sparingly soluble in water. Stability studies under accelerated conditions (40°C/75% RH) would be required to assess degradation pathways, though the Boc group is typically stable under acidic conditions but cleaved by strong bases or prolonged exposure to heat.

Spectroscopic Characterization

  • 1^1H NMR: Expected signals include a singlet for the tert-butyl group (δ 1.4–1.5 ppm), multiplet resonances for the piperidine ring (δ 3.0–4.0 ppm), and aromatic protons (δ 7.2–7.8 ppm).

  • 19^{19}F NMR: Distinct peaks for the fluorine atoms in the -CF3_3 (δ -60 to -65 ppm) and aryl-F (δ -110 to -115 ppm) groups.

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to bioactive molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its structure aligns with intermediates used in antitumor agents, as seen in patent WO2015085132 , where similar piperidine derivatives are employed in therapies targeting aberrant signaling pathways.

Recent Advances and Future Directions

Process Intensification

Recent innovations in continuous-flow chemistry could enhance the scalability of the synthesis, reducing reaction times and improving purity. Microreactor technology may mitigate challenges associated with gas-liquid heterogeneous reactions .

Targeted Drug Delivery

Functionalization of the hydroxyl group with prodrug moieties (e.g., phosphate esters) could enhance bioavailability. Computational modeling studies to predict target binding sites are recommended to guide further structural optimization.

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